Tiagabine alcohol

Vue d'ensemble

Description

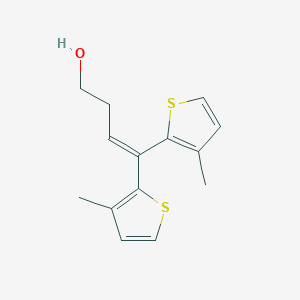

Tiagabine alcohol is an organic compound that features a butenyl group substituted with two 3-methyl-2-thienyl groups and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine alcohol typically involves the reaction of 3-methyl-2-thiophene with a suitable butenyl precursor under specific conditions. One common method involves the use of a Grignard reagent derived from 3-methyl-2-thiophene, which is then reacted with a butenyl halide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Tiagabine alcohol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the butenyl group can be reduced to form a saturated butyl group.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-one.

Reduction: Formation of 4,4-Bis(3-methyl-2-thienyl)-butan-1-ol.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Applications De Recherche Scientifique

Management of Alcohol Dependence

A pivotal study conducted on the efficacy of tiagabine in alcohol dependence demonstrated its potential as an adjunctive treatment during the post-detoxification period. In this randomized, open pilot study involving 60 alcohol-dependent individuals, those treated with tiagabine showed significant improvements in psychopathology, craving, and global functioning compared to a control group receiving standard psychotherapy alone. The relapse rate was notably lower in the tiagabine group (7%) versus the control group (14.3%) over a six-month follow-up period .

Neuroimaging Studies

Further investigations have utilized neuroimaging techniques to explore tiagabine's effects on brain activity related to alcohol consumption. One study employed positron emission tomography (PET) to assess whether tiagabine could attenuate ethanol-induced activation of the mesolimbic reward system. Results indicated that while tiagabine did not reduce the rewarding effects of ethanol, it did alter neuronal metabolism in areas associated with visual processing and GABAergic activity .

GABA System Investigations

Research has also focused on the GABA system's role in alcohol dependence. A study aimed at understanding how acute administration of tiagabine affects GABA-A receptors used PET imaging to measure changes in GABA levels among alcohol-dependent individuals. This research is critical for elucidating the neurochemical mechanisms underlying addiction and developing targeted therapies .

Data Tables

Case Studies

-

Case Study 1: Efficacy in Post-Detoxification

A participant who received tiagabine reported decreased anxiety levels and reduced cravings during the six-month follow-up compared to baseline measurements. This aligns with findings that suggest tiagabine can effectively manage withdrawal symptoms and prevent relapse . -

Case Study 2: Neuroimaging Insights

In a neuroimaging trial, a subject administered tiagabine exhibited altered brain activity patterns during alcohol exposure tests, suggesting a complex interaction between GABAergic modulation and reward pathways .

Mécanisme D'action

The mechanism of action of Tiagabine alcohol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Tiagabine alcohol can be compared with other similar compounds, such as:

4,4-Bis(2-thienyl)-3-buten-1-ol: Lacks the methyl groups on the thiophene rings, which may affect its reactivity and biological activity.

4,4-Bis(3-methyl-2-thienyl)-butan-1-ol: Saturated version of the compound, which may have different chemical and biological properties.

4,4-Bis(3-methyl-2-thienyl)-3-buten-1-one: Oxidized version of the compound, which may have different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxyl group and a double bond, which confer distinct chemical and biological properties.

Activité Biologique

Tiagabine, a selective GABA transporter 1 (GAT1) reuptake inhibitor, has garnered attention for its potential therapeutic role in managing alcohol dependence. This compound enhances the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, which is crucial for regulating neuronal excitability and may influence alcohol-related behaviors. This article delves into the biological activity of tiagabine alcohol, focusing on its efficacy in treating alcohol dependence, mechanisms of action, and relevant research findings.

Tiagabine functions primarily by inhibiting the reuptake of GABA, thereby increasing its availability in the synaptic cleft. This action enhances GABAergic transmission, which is essential for reducing neuronal excitability associated with alcohol withdrawal and dependence. The pharmacokinetics of tiagabine include:

- Absorption : Nearly complete absorption (>95%).

- Protein Binding : Approximately 96% bound to plasma proteins.

- Distribution : Specific volume of distribution data is not available .

Efficacy in Alcohol Dependence

Research indicates that tiagabine may be effective as an adjunctive treatment for individuals with alcohol dependence. A notable open pilot study involving 120 participants demonstrated that those receiving tiagabine showed significant improvements compared to a control group receiving no medication. Key findings include:

- Reduction in Relapse Rates : The relapse rate in the tiagabine group was significantly lower (7%) compared to the control group (14.3%) during a six-month follow-up period .

- Psychopathology Improvement : Participants on tiagabine exhibited greater reductions in anxiety and depressive symptoms, craving levels, and overall global functioning .

| Study Parameter | Tiagabine Group | Control Group |

|---|---|---|

| Relapse Rate | 7% | 14.3% |

| Anxiety Symptoms Reduction | Significant | Moderate |

| Depression Symptoms Reduction | Significant | Moderate |

Case Studies and Clinical Trials

Several clinical trials have explored the use of tiagabine for alcohol dependence:

- Pilot Study on Efficacy : A randomized open pilot study assessed the efficacy of tiagabine as an adjunctive treatment for alcohol-dependent individuals post-detoxification. Results indicated that tiagabine was well tolerated with minimal adverse effects reported .

- Neuroimaging Studies : An imaging study using positron emission tomography (PET) found that tiagabine did not significantly diminish ethanol-induced activation of the mesolimbic reward system but did augment hypometabolism in visual and cerebellar regions . This suggests that while tiagabine may not directly counteract the rewarding effects of alcohol, it influences other brain areas involved in processing stimuli.

- Longitudinal Studies : A systematic review highlighted that while various GABAergic agents have shown promise in managing alcohol dependence, further longitudinal studies are necessary to establish long-term efficacy and safety profiles .

Adverse Effects and Tolerability

Tiagabine is generally well tolerated among patients with alcohol dependence. Most reported adverse effects occur during the initial treatment phase and include:

- Dizziness

- Fatigue

- Cognitive distortions

However, these effects are typically transient and diminish with continued use .

Propriétés

IUPAC Name |

4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9,15H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLROBDAMPSMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847233-27-6 | |

| Record name | Tiagabine alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFB93PGY2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.